Haloperidol Glucuronide

Übersicht

Beschreibung

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia, tics in Tourette syndrome, mania in bipolar disorder, delirium, agitation, acute psychosis, and hallucinations from alcohol withdrawal . It is administered orally, intramuscularly, or intravenously . Glucuronidation is the main route of haloperidol metabolism, responsible for approximately 50-60% of metabolism in vivo .

Synthesis Analysis

The glucuronidation of haloperidol results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry . The process is catalyzed by UGT2B7 (70%), UGT1A9 (20%), and UGT1A4 (10%) .Chemical Reactions Analysis

Haloperidol undergoes glucuronidation, a common phase II metabolic pathway to eliminate small molecule drugs from the body . This process is not reversed by enzymes from gut bacteria and it is excreted as haloperidol glucuronide .Wissenschaftliche Forschungsanwendungen

Drug Adherence Monitoring

Haloperidol Glucuronide can be used to monitor drug adherence in patients with mental health disorders. Patients on haloperidol therapy, regardless of their disease, were found to have higher adherence levels . Urine samples collected from patients prescribed haloperidol were tested with and without hydrolysis revealing a significant increase in the number of patients testing positive when the samples were hydrolyzed before analysis .

Improving Sensitivity of Urine Drug Testing

The presence of high levels of the glucuronidated form of haloperidol in patient urine samples suggests that hydrolysis greatly improves the sensitivity and consistency of results for patients on haloperidol therapy .

Correlation with Dosage Form

The positivity data from urine samples strongly correlates with the dosage form administered . This could be useful in determining whether a patient is taking the correct dosage of their medication.

Understanding Metabolic Pathways

Haloperidol Glucuronide is a major metabolite of haloperidol, and its presence in urine samples can provide insights into the metabolic pathways of the drug .

Treatment Efficacy Assessment

The levels of Haloperidol Glucuronide in urine can be used to assess the efficacy of treatment with haloperidol .

Research on Enzyme Hydrolysis

The formation of Haloperidol Glucuronide involves enzyme hydrolysis. Studying this process can provide valuable insights into enzymatic reactions and their role in drug metabolism .

Safety And Hazards

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death .

Eigenschaften

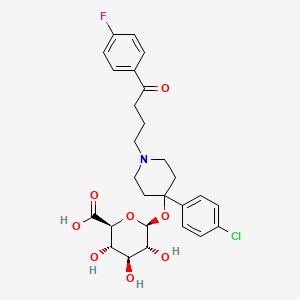

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747874 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloperidol Glucuronide | |

CAS RN |

100442-88-4 | |

| Record name | Haloperidol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary metabolic pathway of Haloperidol in humans, and how does this impact its concentration in the body?

A: Research indicates that glucuronidation, specifically the conversion of Haloperidol to Haloperidol Glucuronide, is the major metabolic pathway for Haloperidol in humans []. This process significantly influences the steady-state plasma concentrations of Haloperidol, meaning it plays a key role in how much active drug remains available in the bloodstream [].

Q2: How do the metabolic pathways of glucuronidation and reduction contribute to the individual variability observed in Haloperidol metabolism?

A: Studies show a negative correlation between Haloperidol dosage and the ratio of total glucuronide to non-glucuronidated forms of the drug []. This suggests that individuals with higher glucuronidation capacity may require higher doses to achieve therapeutic concentrations of Haloperidol []. Conversely, a positive correlation was observed between the Haloperidol dose and the ratio of reduced Haloperidol to Haloperidol, indicating that reduction might play a role in counteracting the effects of increased dosage []. These findings highlight the complex interplay of metabolic pathways in determining individual responses to Haloperidol treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)